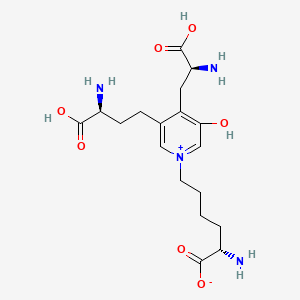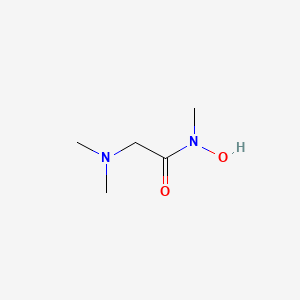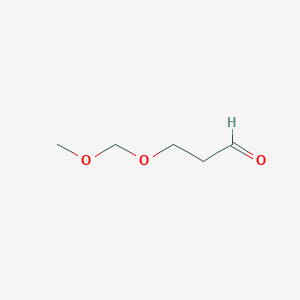
脱氧吡啶啉
描述
Deoxypyridinoline is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones. It is excreted unmetabolized in urine and serves as a specific marker of bone resorption and osteoclastic activity. This compound is used in diagnosing bone diseases such as postmenopausal osteoporosis, bone metastasis, and Paget’s disease .
科学研究应用
Deoxypyridinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a marker for collagen degradation and bone turnover, making it valuable in the study of metabolic bone diseases. It is also used to monitor the effectiveness of treatments for conditions such as osteoporosis and bone metastasis .
作用机制
Biochemical Pathways
Deoxypyridinoline affects the biochemical pathways related to bone resorption. It is a part of the pyridinium cross-links of collagen, which have been used as clinical markers of bone resorption . The presence of deoxypyridinoline indicates the activity of these pathways and their downstream effects, which include the resorption of bone and the activity of osteoclasts .
Pharmacokinetics
The pharmacokinetics of deoxypyridinoline involve its excretion unmetabolized in urine . This property impacts its bioavailability, as it can be measured in urine tests to diagnose bone diseases .
Result of Action
The molecular and cellular effects of deoxypyridinoline’s action are seen in its role as a marker of bone resorption and osteoclastic activity . Its presence indicates the breakdown of bone tissue, and it has been useful in monitoring treatments that contain bone-active agents .
Action Environment
The action, efficacy, and stability of deoxypyridinoline can be influenced by environmental factors such as the presence of other biochemical markers of bone resorption . For example, it is used along with other bone markers such as alkaline phosphatase, osteocalcin, and N-terminal telopeptide to diagnose bone diseases .
生化分析
Biochemical Properties
Deoxypyridinoline plays a crucial role in biochemical reactions, particularly in the context of bone health. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is released into circulation during osteoclastic resorption of the organic matrix . The presence of Deoxypyridinoline in urine is a reflection of the ongoing bone resorption process .
Cellular Effects
Deoxypyridinoline influences various types of cells and cellular processes. It is a specific marker of osteoclastic activity, indicating its role in bone cell function . Its presence can impact cell signaling pathways, gene expression, and cellular metabolism related to bone health.
Molecular Mechanism
Deoxypyridinoline exerts its effects at the molecular level through its interactions with type I collagen in bones. It provides structural stiffness to the collagen, thereby playing a crucial role in maintaining bone strength . It does not undergo metabolism and is excreted unmetabolized in urine .
Temporal Effects in Laboratory Settings
The effects of Deoxypyridinoline can change over time in laboratory settings. It is stable and does not degrade easily, making it a reliable marker for bone resorption . Long-term effects on cellular function, particularly osteoclasts, can be observed in in vitro or in vivo studies.
Metabolic Pathways
Deoxypyridinoline is involved in the metabolic pathway related to bone resorption. It is released during the resorption of the organic matrix by osteoclasts . It does not undergo further metabolism and is excreted unmetabolized in urine .
Transport and Distribution
Deoxypyridinoline is transported in the bloodstream after being released during osteoclastic resorption. It is then excreted in urine . The distribution of Deoxypyridinoline within cells and tissues is closely related to the process of bone resorption.
Subcellular Localization
The subcellular localization of Deoxypyridinoline is not applicable as it is a metabolic byproduct rather than a cellular component. It is released from the bone matrix during osteoclastic resorption and does not reside within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deoxypyridinoline involves the preparation of a protected 3-hydroxypyridinium starting with Nα-protected lysine and a 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. Subsequent deprotection steps yield the desired deoxypyridinoline .
Industrial Production Methods: Industrial production methods for deoxypyridinoline are not extensively documented. the synthesis typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency .
化学反应分析
Types of Reactions: Deoxypyridinoline primarily undergoes hydrolysis reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The synthesis of deoxypyridinoline involves reagents such as Nα-protected lysine and 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. The reaction conditions typically include controlled pH and temperature to ensure the stability of the intermediate compounds .
Major Products: The major product of the synthesis is deoxypyridinoline itself, which is used as a biochemical marker for bone resorption .
相似化合物的比较
- Pyridinoline
- Hydroxylysylpyridinoline
Comparison: Deoxypyridinoline is unique in its high specificity for bone tissue, whereas pyridinoline is found in both bone and cartilage. Hydroxylysylpyridinoline is another related compound that also serves as a marker for collagen degradation but is less specific to bone tissue compared to deoxypyridinoline .
Deoxypyridinoline’s specificity for bone tissue makes it a more precise marker for bone resorption, which is particularly useful in diagnosing and monitoring bone-related diseases.
属性
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDXEIQWWLQQL-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316336 | |
| Record name | Deoxypyridinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83462-55-9 | |
| Record name | Deoxypyridinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83462-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxypyridinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYPYRIDINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















